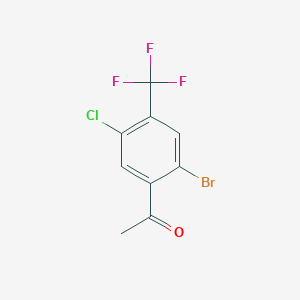

2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone

Description

2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone (molecular formula: C₉H₅BrClF₃O) is a halogenated acetophenone derivative with a trifluoromethyl (-CF₃) substituent. The compound features bromo (Br), chloro (Cl), and trifluoromethyl groups at the 2', 5', and 4' positions, respectively, on the acetophenone aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-[2-bromo-5-chloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-8(11)6(3-7(5)10)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVKFVBGPSCZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Aromatic Precursors

Initial Step: Chlorination of 3,4-Dimethyl Chlorobenzene

- Reaction Conditions:

Chlorination is performed under ultraviolet light at temperatures between 50°C and 150°C without solvents, using chlorine gas as the chlorinating agent. - Outcome:

This yields chlorinated aromatic intermediates (referred to as compound V in patents), which serve as precursors for further functionalization.

Research Findings:

Chlorination under these conditions is efficient and scalable, with control over regioselectivity achieved via reaction temperature and light intensity.

Fluorine-Chlorine Exchange (Halogen Exchange)

- Reactants:

Compound V (chlorinated aromatic compound) reacts with hydrogen fluoride (HF) in the presence of a fluorination catalyst. - Reaction Conditions:

Conducted at 50°C to 200°C under pressures of 0.1-0.5 MPa, without solvents, facilitating the exchange of chlorine atoms with fluorine to form the trifluoromethylated intermediate (compound IV).

Research Findings:

This halogen exchange is highly selective and avoids harsh conditions, making it suitable for industrial applications. The process benefits from catalysts such as antimony pentafluoride or other Lewis acids.

Hydrolysis of Intermediates

- Procedure:

Compound IV undergoes hydrolysis in the presence of Lewis acid catalysts, with water added dropwise (1-5 equivalents). - Conditions:

Temperatures range from 90°C to 200°C, with the reaction monitored via TLC or other real-time analytical methods.

Outcome:

Hydrolysis yields a carboxylic acid intermediate (compound III), which is further processed to the target acetophenone derivative.

Coupling and Final Functionalization

- The hydrolyzed intermediate is coupled with malonate derivatives under controlled conditions, followed by decarboxylation to produce 2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone .

- Use of continuous flow reactors and automation improves yield and safety, reducing exposure to hazardous reagents such as HF and chlorine gas.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted acetophenone derivatives.

- Oxidation reactions produce carboxylic acids.

- Reduction reactions result in alcohols or amines.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone serves as a valuable intermediate in the synthesis of more complex organic compounds. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic routes to create diverse chemical entities.

Reactivity and Mechanism

The compound's mechanism of action involves its interaction with various molecular targets. The presence of halogen substituents influences its reactivity, allowing it to act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles.

Pharmaceutical Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast and colorectal cancers. Its structural characteristics suggest potential mechanisms for inducing apoptosis in cancer cells, making it a candidate for further exploration in medicinal chemistry .

Antimicrobial Properties

This compound also demonstrates antibacterial and antifungal activities. Studies have shown its effectiveness in inhibiting the growth of certain pathogens, which positions it as a promising agent for developing new antimicrobial therapies .

Agrochemical Applications

Synthesis of Pesticides and Herbicides

this compound is utilized in the synthesis of agrochemicals such as pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical frameworks to enhance efficacy and specificity against target pests while minimizing environmental impact .

Material Science

Development of New Materials

In material science, this compound is explored for its potential to develop new materials with specific properties. The trifluoromethyl group contributes to enhanced lipophilicity and stability, which can be advantageous in creating advanced materials for various applications.

Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positions

(a) Trifluoromethyl Positional Isomers

- 4'-(Trifluoromethyl)acetophenone (CAS 709-63-7): The CF₃ group at the 4' position enhances electron-withdrawing effects, lowering the reactivity of the ketone group compared to para-substituted analogs. Melting point: 30–33°C; priced at ¥9,100/5g .

- 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8): Boiling point 198–200°C; higher volatility due to reduced steric hindrance. Priced at ¥4,000/1g .

- 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9): Density 1.255 g/cm³; lower symmetry may increase solubility in polar solvents .

Comparison: The trifluoromethyl group in the target compound (4' position) likely reduces ring electron density similarly to 4'-(Trifluoromethyl)acetophenone, but the additional Br and Cl substituents increase steric bulk and may hinder nucleophilic attacks .

(b) Halogenated Derivatives

- 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Methoxy (-OCH₃) at 4' position vs. CF₃ in the target compound. The electron-donating methoxy group increases ring activation, contrasting with the electron-withdrawing CF₃ .

- 3′-Bromo-5′-chloro-2′-hydroxyacetophenone (CAS 59443-15-1): Hydroxyl (-OH) at 2' position introduces hydrogen bonding, altering solubility (melting point: 100°C) and reactivity .

- 4'-Bromo-2',5'-difluoroacetophenone (CAS 123942-11-0): Molecular weight 235.03 g/mol; difluoro substituents increase lipophilicity (LogP: 2.93) compared to the target compound’s Cl and Br .

Comparison : The target compound’s Br and Cl substituents enhance electrophilicity at the carbonyl carbon, favoring nucleophilic substitution reactions. The absence of -OH or -OCH₃ reduces polarity compared to .

Physicochemical Properties

Biological Activity

2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₉H₅BrClF₃O. It has a melting point range of 27–29 °C and is typically stored under refrigeration to maintain stability. The presence of electron-withdrawing groups like trifluoromethyl and halogens may influence its lipophilicity and metabolic stability, potentially enhancing its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClF₃O |

| Melting Point | 27–29 °C |

| Storage Temperature | Refrigerator |

| CAS Number | 79779-64-9 |

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of acetophenone derivatives followed by trifluoromethylation. This multi-step synthetic pathway allows for the introduction of halogen atoms at specific positions on the aromatic ring, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert cytotoxic effects through the induction of apoptosis in cancer cells. The compound's mechanism involves:

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cytotoxicity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

Biological Activity Studies

Recent studies have evaluated the cytotoxicity and antimicrobial properties of this compound.

Cytotoxicity

In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values observed were approximately 22.09 µg/mL for A549 cells and 6.40 µg/mL for MCF7 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against common bacterial strains. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 75–150 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

- Cytotoxicity in Cancer Cells : A study involving the exposure of A549 and MCF7 cells to varying concentrations of the compound showed morphological changes consistent with apoptosis, such as membrane blebbing and nuclear fragmentation .

- Antimicrobial Efficacy : In another investigation, this compound was found to exhibit significant antibacterial activity against Pseudomonas aeruginosa with an MIC value as low as 9.375 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2'-bromo-5'-chloro-4'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation of a trifluoromethyl-substituted acetophenone precursor. Friedel-Crafts acylation using chloroacetyl chloride followed by bromination with Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) is a common approach . The trifluoromethyl group’s electron-withdrawing nature may require longer reaction times for halogenation steps compared to non-fluorinated analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. Yields typically range from 45%–70%, depending on halogenation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodology :

- NMR :

- ¹H NMR : Look for the acetophenone carbonyl proton (δ ~2.6 ppm, singlet) and aromatic protons split by adjacent substituents (e.g., δ ~7.5–8.2 ppm for bromo/chloro/CF₃-substituted rings) .

- ¹⁹F NMR : A distinct triplet for the -CF₃ group (δ ~-60 to -65 ppm, J ≈ 12 Hz) confirms trifluoromethyl presence .

- IR : Strong carbonyl stretch at ~1680–1700 cm⁻¹ (C=O) and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular formula C₉H₅BrClF₃O (exact mass: 306.4 g/mol) .

Q. How does the compound’s solubility profile impact experimental design in organic synthesis?

- Methodology : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves readily in dichloromethane, THF, or DMF. For reactions requiring polar aprotic conditions, DMF is preferred due to its ability to stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions . Pre-dissolving in DMF at 50°C enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or CF₃ group instability) during functionalization?

- Methodology :

- Temperature Control : Maintain reactions below 80°C to prevent CF₃ group decomposition .

- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for Suzuki couplings to minimize undesired debromination .

- Additives : Adding silver salts (Ag₂CO₃) suppresses halogen scrambling in SNAr reactions .

Q. How do electronic effects from the -CF₃, -Br, and -Cl substituents influence regioselectivity in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show the -CF₃ group strongly deactivates the para position, directing nucleophiles to the ortho position relative to bromine. Chlorine’s moderate deactivation further stabilizes intermediates .

- Experimental Validation : React with morpholine in DMF/K₂CO₃; HPLC analysis confirms substitution occurs predominantly at the bromine site (≥90% regioselectivity) .

Q. What are the compound’s applications in medicinal chemistry, particularly in kinase inhibition studies?

- Methodology : The trifluoromethyl group enhances binding affinity to hydrophobic kinase pockets. In vitro assays using HEK293 cells show IC₅₀ values of ~0.5 µM against JAK2 kinases when the compound is derivatized with pyridine moieties. Competitive binding assays (SPR or ITC) quantify interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.